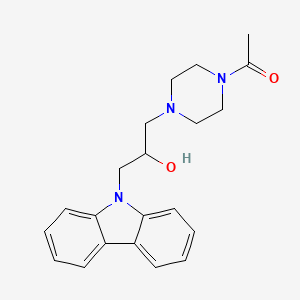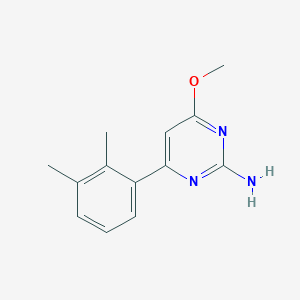![molecular formula C14H19NO3S B3938714 N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide](/img/structure/B3938714.png)
N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide
説明
“N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide” is a chemical compound with the molecular formula C14H19NO3S . It is a derivative of benzenesulfonamide, which is a functional group that consists of a benzene ring attached to a sulfonamide group .
Molecular Structure Analysis
The molecular structure of “N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide” consists of a bicyclic heptane ring attached to a methoxybenzenesulfonamide group . The bicyclic heptane ring is a type of cycloalkane that consists of two interconnected rings, each containing seven carbon atoms . The methoxybenzenesulfonamide group consists of a benzene ring attached to a sulfonamide group, with a methoxy group (-OCH3) attached to the benzene ring .Physical And Chemical Properties Analysis
“N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide” has a molecular weight of 265.37 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 and a topological polar surface area of 54.6 Ų . The exact mass and monoisotopic mass of the compound are both 265.11365002 g/mol .科学的研究の応用
Epoxidation and Heterocyclization Reactions
N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide and related compounds have been extensively studied in epoxidation and heterocyclization reactions. These processes involve the transformation of N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides, leading to the formation of N-arylsulfonyl-exo-2-hydroxy-4-azatricyclo[4.2.1.03,7]nonanes (azabrendanes). These reactions are influenced by the presence of electron-acceptor groups and bulky substituents, which can prevent primary oxidation products from undergoing further heterocyclization (Kas’yan, Karpenko, & Kas’yan, 2005).
Synthesis of Amino Alcohols
The synthesis of amino alcohols incorporating the norbornene fragment and sulfonamide group is another area of research. These compounds are formed through the reaction of bicyclo[2.2.1]hept-5-en-endo-2-ylmethanamine with N-(2,3-epoxypropyl)arenesulfonamides. The major products of these reactions follow the Krasuskii rule for the opening of the oxirane ring, as confirmed by various spectroscopic techniques (Kas’yan et al., 2009).
Analgesic and Tranquilizer Activity
One study explored the use of derivatives of N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide in the context of analgesic and tranquilizer activity. The compounds exhibited moderate analgesic activity and significant tranquilizer action, suggesting their potential in pain syndrome therapy under conditions of heightened tranquilizer readiness (Zlenko, Palchikov, & Rybalko, 2012).
Chemical Transformations and Structure Analysis
N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)arenesulfonamides have also been studied for their chemical transformations and structural analysis. For example, their reaction with epichlorohydrin in the presence of tetramethylammonium iodide led to the formation of various N-[(oxiran-2-yl)methyl]sulfonamides and new dioxiranes. The aminolysis of these compounds indicated selective opening of the epoxy ring, as established by spectral methods and XRD analysis (Palchikov et al., 2013).
Anticonvulsant Activity
The anticonvulsant activity of N-substituted bicyclo[2.2.1] hept-5-ene-2,3-dicarboximides, related to N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide, was explored. Compounds with specific substituents showed potent activity in electroshock seizure tests. The study highlighted the influence of the position and nature of substituents on the aromatic ring on anticonvulsant activity (Obniska, Lesyk, Atamanyuk, & Kamiński, 2005).
Electrolysis Products and Transformations
Electrolysis of bicyclo[2.2.1]hept-2-ene was studied, resulting in a variety of products, including methyl tricyclo[2.2.1]heptan-3-yl carbonate and exo-2-methoxybicyclo[2.2.1]heptan-syn-7-yl methyl carbonate. This research provides insight into the chemical behavior of bicyclic compounds under specific conditions (Baggaley, Brettle, & Sutton, 1975).
Synthesis for Thromboxane A2 Receptor Study
Improved synthetic methods for derivatives of N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide were developed for studying the thromboxane A2 receptor. This included the synthesis of iodine-125-labeled radioligands, offering a new approach for receptor studies (Kan & Tai, 1993).
特性
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-18-12-4-6-13(7-5-12)19(16,17)15-14-9-10-2-3-11(14)8-10/h4-7,10-11,14-15H,2-3,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKQLXSXRQEBJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198394 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-bicyclo[2.2.1]hept-2-yl-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[2-(4-sec-butylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B3938641.png)

![N-(2-methoxy-5-methylphenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B3938656.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-4-fluorobenzamide](/img/structure/B3938661.png)
![8-[4-(2-bromo-4-methylphenoxy)butoxy]quinoline oxalate](/img/structure/B3938675.png)


![3-{1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-yl}-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B3938692.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B3938701.png)
![4-ethoxy-N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B3938703.png)
![N-[3-(1-azepanylcarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B3938710.png)

![N-{[(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3938730.png)
![8-(3-cyclohexen-1-yl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3938731.png)